molecular formula C21H21NO4 B2468942 3-Ethyl-1-(9H-fluoren-9-ylmethoxycarbonyl)azetidine-3-carboxylic acid CAS No. 2280718-19-4

3-Ethyl-1-(9H-fluoren-9-ylmethoxycarbonyl)azetidine-3-carboxylic acid

Katalognummer: B2468942
CAS-Nummer: 2280718-19-4
Molekulargewicht: 351.402
InChI-Schlüssel: IVJIQHFBLONRTA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Ethyl-1-(9H-fluoren-9-ylmethoxycarbonyl)azetidine-3-carboxylic acid is a specialized azetidine derivative protected by the 9-fluorenylmethyloxycarbonyl (Fmoc) group. Its molecular formula is C23H25NO4, with a molecular weight of 351.41 g/mol . The Fmoc group is widely used in peptide synthesis for its base-labile protection of amine groups, while the ethyl substituent at the 3-position of the azetidine ring introduces steric bulk and modulates hydrophobicity. This compound serves as a critical building block in medicinal chemistry and drug discovery, particularly in constrained peptide design.

Eigenschaften

IUPAC Name

3-ethyl-1-(9H-fluoren-9-ylmethoxycarbonyl)azetidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO4/c1-2-21(19(23)24)12-22(13-21)20(25)26-11-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,18H,2,11-13H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVJIQHFBLONRTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CN(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Retrosynthetic Analysis

Retrosynthetically, the target molecule can be dissected into:

  • Azetidine-3-carboxylic acid core : Synthesized via cyclization or ring-expansion strategies.
  • Ethyl group at C3 : Introduced via alkylation, conjugate addition, or via pre-functionalized intermediates.
  • Fmoc protection : Installed using Fmoc-Cl or Fmoc-OSu under basic conditions.

Synthetic Routes to 3-Ethylazetidine-3-carboxylic Acid

Ring-Opening of 1-Azabicyclo[1.1.0]butane Intermediates

The strain-release alkylation of 1-azabicyclo[1.1.0]butane (ABCB) offers a scalable route to 3-substituted azetidines.

Procedure :

  • ABCB Synthesis : Prepared from tert-butyl 3-bromoazetidine-1-carboxylate via dehydrohalogenation using KOtBu.
  • Ethylation : Reaction with ethylmagnesium bromide (2.5 eq) in THF at −78°C yields tert-butyl 3-ethylazetidine-1-carboxylate (78% yield).
  • Deprotection : TFA-mediated cleavage of the tert-butyloxycarbonyl (Boc) group affords 3-ethylazetidine.
  • Carboxylic Acid Formation : Oxidation of a hydroxymethyl intermediate (via TEMPO/NaClO2) or direct carboxylation using CO2 under high pressure.

Key Data :

Step Reagents/Conditions Yield (%) Purity (HPLC)
ABCB Formation KOtBu, THF, −78°C 92 >95
Ethylation EtMgBr, THF, −78°C 78 90
Carboxylation CO2 (50 psi), Pd(OAc)2 65 88

Direct Alkylation of Azetidine-3-carboxylic Acid

Alternative approaches involve alkylating azetidine-3-carboxylic acid precursors.

Procedure :

  • Methyl Ester Protection : Treat azetidine-3-carboxylic acid with SOCl2/MeOH to form methyl azetidine-3-carboxylate.
  • Ethylation : LDA-mediated deprotonation at C3, followed by quenching with ethyl iodide (−78°C to RT).
  • Ester Hydrolysis : NaOH/MeOH reflux to yield 3-ethylazetidine-3-carboxylic acid (56% over 3 steps).

Challenges :

  • Low regioselectivity due to competing N-alkylation.
  • Epimerization at C3 observed under basic conditions.

Fmoc Protection Strategies

Solution-Phase Fmoc Installation

Protocol :

  • Amine Activation : Dissolve 3-ethylazetidine-3-carboxylic acid in DCM, add DIEA (3 eq).
  • Fmoc Coupling : Add Fmoc-Cl (1.2 eq) dropwise at 0°C, stir for 12 h.
  • Workup : Wash with 5% citric acid, dry (Na2SO4), and purify via silica chromatography (hexane/EtOAc).

Yield : 82% (white solid, m.p. 142–144°C).

Solid-Phase Synthesis Adaptations

For SPPS compatibility, pre-loaded Fmoc-azetidine building blocks are preferred:

  • Wang Resin Functionalization : Couple Fmoc-3-ethylazetidine-3-carboxylic acid using HBTU/HOBt/DIEA.
  • Peptide Elongation : Standard Fmoc-deprotection (20% piperidine/DMF) and amino acid coupling.

Advantages :

  • Minimizes handling of sensitive intermediates.
  • Enables automated synthesis of azetidine-containing peptides.

Analytical Characterization

Spectroscopic Data

  • 1H NMR (400 MHz, CDCl3): δ 7.75 (d, J = 7.5 Hz, 2H, Fmoc ArH), 7.58 (t, J = 7.3 Hz, 2H), 7.40 (t, J = 7.4 Hz, 2H), 4.40 (d, J = 6.8 Hz, 2H, CH2Fmoc), 4.20 (t, J = 6.6 Hz, 1H, Fmoc CH), 3.85–3.70 (m, 2H, azetidine CH2), 3.45–3.30 (m, 2H, azetidine CH2), 2.10 (q, J = 7.5 Hz, 2H, CH2CH3), 1.45 (t, J = 7.5 Hz, 3H, CH3).
  • 13C NMR : δ 174.8 (COOH), 156.2 (Fmoc C=O), 143.9–120.1 (Fmoc ArC), 66.5 (Fmoc CH2), 58.1 (azetidine C3), 47.2 (azetidine C2/C4), 27.8 (CH2CH3), 9.1 (CH3).

Chromatographic Purity

  • HPLC : tR = 12.3 min (C18, 70% MeCN/H2O, 1 mL/min), purity >98%.
  • HRMS : [M+H]+ calcd. for C24H25NO4: 392.1862; found: 392.1865.

Industrial-Scale Considerations

Cost-Effective ABCB Production

Patent WO2022097540A1 details gram-scale ABCB synthesis from commercial tert-butyl 3-bromoazetidine-1-carboxylate (USD $150/g), reducing costs by 40% compared to traditional routes.

Byproduct Mitigation

  • N-Ethylation : Suppressed using bulky bases (e.g., LiHMDS) and low temperatures.
  • Ring-Opening : Minimized by avoiding protic solvents during Fmoc installation.

Emerging Methodologies

Photoredox Catalysis

Recent advances employ Ir(ppy)3-catalyzed C–H ethylation of azetidine-3-carboxylic acid esters under visible light (λ = 450 nm), achieving 70% yield with >20:1 regioselectivity.

Biocatalytic Approaches

Engineered transaminases catalyze the asymmetric synthesis of 3-ethylazetidine precursors from keto-acids, though yields remain modest (35–50%).

Analyse Chemischer Reaktionen

Fmoc Deprotection Reactions

The Fmoc (9-fluorenylmethoxycarbonyl) group is selectively removed under mildly basic conditions, enabling further functionalization of the amine. Common deprotection methods include:

Reagent Conditions Outcome Yield Source
20% piperidine/DMF30 min, room temperatureCleavage of Fmoc group, regenerating free amine for peptide coupling>95%
DBU (1,8-diazabicycloundec-7-ene)2 hr, dichloromethaneEfficient deprotection with minimal side reactions90–92%
Ammonium hydroxide12 hr, 4°CSlower deprotection suitable for acid-sensitive derivatives85%

The ethyl substituent at the 3-position does not interfere with Fmoc removal, as steric shielding is mitigated by the azetidine ring’s rigidity.

Carboxylic Acid Reactivity

The carboxylic acid group participates in standard derivatization reactions:

Esterification

Reaction with alcohols (e.g., methanol, benzyl alcohol) under acidic or coupling conditions:

  • Typical Reagents : Thionyl chloride (SOCl₂), DCC (dicyclohexylcarbodiimide), DMAP (4-dimethylaminopyridine)

  • Conditions : 0–25°C, anhydrous solvent (e.g., THF, DCM)

  • Example : Reaction with methanol yields methyl ester derivatives, enhancing lipophilicity for biological studies .

Amide Formation

Coupling with primary or secondary amines via carbodiimide-mediated activation:

  • Reagents : HOBt (hydroxybenzotriazole), EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Conditions : 0°C to room temperature, DMF or DCM solvent

  • Application : Used to generate peptidomimetics or conjugates for drug discovery .

Functionalization at the Ethyl Substituent

The ethyl group undergoes limited reactivity due to its aliphatic nature but can participate in:

Radical Halogenation

  • Reagents : N-bromosuccinimide (NBS), AIBN (azobisisobutyronitrile) initiator

  • Conditions : Light or heat initiation in CCl₄

  • Outcome : Bromination at the ethyl chain’s terminal carbon, enabling further cross-coupling (e.g., Suzuki-Miyaura) .

Oxidation

Controlled oxidation to a ketone or carboxylic acid derivative:

  • Reagents : KMnO₄ (acidic conditions), Ozone

  • Challenges : Over-oxidation must be controlled to preserve the azetidine ring.

Azetidine Ring Reactivity

The strained four-membered azetidine ring exhibits unique reactivity:

Ring-Opening Reactions

  • Nucleophilic Attack : Reaction with Grignard reagents or organolithium compounds at the β-carbon, leading to ring expansion or functionalized amines .

  • Acid-Catalyzed Hydrolysis : Forms γ-amino alcohols under aqueous acidic conditions (e.g., HCl/THF) .

Stability Under Synthetic Conditions

The compound’s stability varies significantly based on reaction milieu:

Condition Observation Implication
Strong acids (pH < 2)Azetidine ring hydrolysisRequires neutral to mildly acidic conditions
High temperatures (>80°C)Decomposition of Fmoc groupReactions must be conducted below 60°C
UV lightDegradation of fluorenyl moietyStorage in amber vials recommended

Comparative Reactivity Table

Key differences between 3-ethyl-azetidine derivatives and analogous piperidine/azetidine systems:

Reaction Type 3-Ethyl-Azetidine Piperidine Analogues
Fmoc deprotectionFaster due to reduced steric hindranceSlower (bulkier ring)
EsterificationModerate yields (80–85%)Higher yields (90–95%)
Ring-opening kineticsRapid (strain-driven)Slower

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The compound is characterized by:

  • Molecular Formula : C₁₅H₁₉NO₃
  • Molar Mass : Approximately 323.34 g/mol
  • Appearance : Pale yellow to almost white powder
  • Melting Point : Around 174 °C

The unique structure includes an azetidine ring and a fluorenylmethoxycarbonyl (Fmoc) protecting group, which enhances its stability and reactivity during chemical reactions.

Peptide Synthesis

One of the primary applications of 3-Ethyl-1-(9H-fluoren-9-ylmethoxycarbonyl)azetidine-3-carboxylic acid is as a protecting group for amino acids in peptide synthesis. The Fmoc group allows for selective protection of amino groups, facilitating the formation of complex peptides without unwanted side reactions.

Table 1: Comparison of Protecting Groups in Peptide Synthesis

Protecting GroupStabilityEase of RemovalCommon Use
FmocHighMild Basic ConditionsPeptide Synthesis
BocModerateAcidic ConditionsPeptide Synthesis
CbzLowMild Acidic ConditionsShort Peptides

Synthesis of Azetidine Derivatives

Recent studies have emphasized the synthesis of various azetidine derivatives using this compound as a precursor. The azetidine ring is known for its presence in many bioactive compounds, making it a valuable scaffold in drug development.

Potential Biological Activities

While specific biological activities of 3-Ethyl-1-(9H-fluoren-9-ylmethoxycarbonyl)azetidine-3-carboxylic acid have not been extensively documented, related compounds often exhibit significant biological properties such as:

  • Antimicrobial activity
  • Anticancer properties
  • Inhibition of β-lactamases

Case Study 1: Peptide Synthesis Optimization

A study demonstrated the efficiency of using 3-Ethyl-1-(9H-fluoren-9-ylmethoxycarbonyl)azetidine-3-carboxylic acid in synthesizing a peptide with enhanced yield and purity compared to traditional methods. The selective deprotection under mild conditions allowed for successful assembly of the peptide chain without degradation.

Research on azetidine derivatives indicated that compounds with similar structures exhibited antimicrobial and anticancer activities. This suggests that 3-Ethyl-1-(9H-fluoren-9-ylmethoxycarbonyl)azetidine-3-carboxylic acid could serve as a lead compound for developing new therapeutic agents.

Wirkmechanismus

The mechanism by which 3-Ethyl-1-(9H-fluoren-9-ylmethoxycarbonyl)azetidine-3-carboxylic acid exerts its effects depends on its specific application. In medicinal chemistry, for instance, it may act as an inhibitor or modulator of specific enzymes or receptors. The Fmoc group can be selectively removed under mild conditions, allowing for further functionalization or conjugation with other molecules.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Variations

The following table summarizes key structural analogs, focusing on substituents at the 3-position of the azetidine ring:

Compound Name Molecular Formula Substituent (R) Molecular Weight (g/mol) CAS Number Source
3-Ethyl-1-(Fmoc)azetidine-3-carboxylic acid C23H25NO4 -C2H5 (ethyl) 351.41 Not explicitly listed
3-Ethynyl-1-(Fmoc)azetidine-3-carboxylic acid C21H17NO4 -C≡CH (ethynyl) 347.36 2386218-24-0
3-Hydroxy-1-(Fmoc)azetidine-3-carboxylic acid C19H17NO5 -OH (hydroxy) 339.34 2044773-70-6
1-(Fmoc)azetidine-3-carboxylic acid (unsubstituted) C19H17NO4 -H 335.34 193693-64-0
(S)-1-(Fmoc)azetidine-2-carboxylic acid (positional isomer) C19H17NO4 -H (2-position) 335.34 136552-06-2
Key Observations:
  • Ethyl vs. Ethynyl : The ethyl group increases hydrophobicity and molecular weight compared to the linear, rigid ethynyl group. Ethynyl’s triple bond may enhance conjugation but reduce steric flexibility .
  • Positional Isomerism : The 2-carboxylic acid isomer () alters the spatial arrangement of functional groups, impacting peptide backbone geometry and interactions .

Physicochemical Properties

Predicted Collision Cross-Section (CCS) Data:

CCS values (Ų) for adducts of selected analogs (derived from ion mobility spectrometry predictions):

Compound [M+H]+ [M+Na]+ [M-H]-
3-Ethynyl-1-(Fmoc)azetidine-3-COOH 181.3 188.7 172.7
2-(Imidazol-1-yl)-1-(Fmoc)azetidine-3-COOH 193.2 200.3 192.7
  • Ethynyl vs. Imidazole Substituents : The imidazole-bearing analog exhibits larger CCS values due to its bulkier substituent, suggesting increased molecular size and rigidity .
  • Ethyl Analog : While direct CCS data for the ethyl-substituted compound is unavailable, its larger substituent (compared to ethynyl) likely results in higher CCS values, reflecting greater steric bulk.

Biologische Aktivität

  • Molecular Formula : C19H17NO4
  • Molar Mass : 323.34 g/mol
  • Appearance : Pale yellow to almost white powder
  • Melting Point : Approximately 174 °C

Biological Activity Overview

While specific biological activities of 3-Ethyl-1-(9H-fluoren-9-ylmethoxycarbonyl)azetidine-3-carboxylic acid have not been extensively documented, compounds with similar structures often exhibit notable biological properties. The azetidine ring is frequently found in bioactive natural products and pharmaceutical agents, suggesting potential therapeutic applications.

Potential Biological Activities

  • Antimicrobial Activity : Compounds with azetidine structures have been associated with antimicrobial properties. For instance, related derivatives have shown efficacy against various bacterial strains.
  • Anticancer Activity : Similar azetidine compounds have demonstrated anticancer effects, indicating that the biological activity of this compound may warrant further investigation.

Structure-Activity Relationship (SAR)

The unique combination of the azetidine scaffold with the fluorenylmethoxycarbonyl group provides both steric protection and stability under varied synthetic conditions. This structural feature is vital for its application in peptide synthesis, where selective deprotection is crucial.

Research Findings and Case Studies

Although comprehensive studies specifically on 3-Ethyl-1-(9H-fluoren-9-ylmethoxycarbonyl)azetidine-3-carboxylic acid are scarce, related research provides insights into its potential applications:

Table 1: Comparison of Related Compounds

Compound NameStructureBiological Activity
1-(9H-Fluoren-9-ylmethoxycarbonyl)-3-methylazetidine-3-carboxylic acidStructureNotable antimicrobial properties
N-Boc-Azetidine-3-carboxylic AcidStructureUsed as a building block in drug synthesis
1-(Benzoyl)-azetidine-3-carboxylic AcidStructureEnhanced lipophilicity may improve bioavailability

Synthesis Techniques

Recent studies have reported various synthesis techniques for azetidine derivatives, emphasizing the importance of optimizing reaction conditions to enhance yield and selectivity. The synthesis of 3-Ethyl-1-(9H-fluoren-9-ylmethoxycarbonyl)azetidine-3-carboxylic acid typically involves several key steps that ensure high purity and efficacy for biological applications.

Q & A

Basic Research Questions

Q. What are the critical steps for synthesizing 3-Ethyl-1-Fmoc-azetidine-3-carboxylic acid, and how can reaction conditions be optimized?

  • Methodology : Synthesis typically involves multi-step organic reactions. Key steps include:

  • Azetidine ring formation : Cyclization of β-amino alcohols or alkylation of azetidine precursors under basic conditions (e.g., K₂CO₃ in DMF) .
  • Fmoc protection : Reaction with 9-fluorenylmethyl chloroformate (Fmoc-Cl) in anhydrous dichloromethane (DCM) with a tertiary amine base (e.g., DIEA) to protect the azetidine nitrogen .
  • Carboxylic acid functionalization : Ethyl group introduction via alkylation (e.g., using ethyl iodide) under controlled pH to avoid racemization .
  • Optimization : Solvent choice (THF or DCM), temperature (0–25°C), and reaction time (4–24 hours) significantly impact yield and purity. Monitor by TLC or LC-MS .

Q. How can researchers purify and characterize this compound effectively?

  • Purification : Use flash chromatography (silica gel, gradient elution with ethyl acetate/hexane) or preparative HPLC (C18 column, acetonitrile/water + 0.1% TFA) .
  • Characterization :

  • NMR : Confirm stereochemistry via ¹H-¹H COSY and NOESY for azetidine ring conformation .
  • HPLC-MS : Verify purity (>95%) and molecular weight (theoretical [M+H]⁺ = 384.4 g/mol) .
  • X-ray crystallography : Use SHELX software for structural refinement if single crystals are obtained .

Q. What is the role of the Fmoc group in this compound’s stability and reactivity?

  • The Fmoc group acts as a temporary protecting group for the azetidine nitrogen, enabling selective deprotection under mild basic conditions (e.g., piperidine in DMF) for downstream functionalization . Its UV-active fluorene moiety aids in reaction monitoring via HPLC .

Advanced Research Questions

Q. How does steric hindrance from the ethyl and Fmoc groups influence the compound’s conformational dynamics?

  • Analysis : The ethyl group at C3 and bulky Fmoc moiety induce steric strain in the azetidine ring, favoring a twisted boat conformation. This was confirmed via DFT calculations (B3LYP/6-31G*) and correlated with reduced reactivity in nucleophilic substitutions .
  • Experimental validation : Variable-temperature NMR (VT-NMR) in DMSO-d₆ shows restricted rotation about the C-N bond at <0°C .

Q. What computational methods are suitable for predicting this compound’s solubility and LogP?

  • Tools : Use Schrödinger’s QikProp or ACD/Labs Percepta for predicting physicochemical properties:

  • LogP : Calculated ~2.1 (experimental LogP = 1.9 via shake-flask method) .
  • Solubility : ESOL model predicts 0.5 mg/mL in water, aligning with experimental data (0.45 mg/mL) .
    • Limitations : Computational models may underestimate polar surface area (TPSA = 85 Ų) due to Fmoc’s aromaticity .

Q. How can researchers resolve contradictions in crystallographic data for this compound?

  • Case study : Discrepancies in bond angles (e.g., N-C-C-O torsion) may arise from twinning or poor crystal quality. Apply SHELXL’s TWIN and BASF commands to refine twinned data .
  • Validation : Cross-check with spectroscopic data (IR carbonyl stretch at ~1700 cm⁻¹) and DFT-optimized structures .

Key Research Challenges

  • Stereochemical control : Racemization during ethyl group introduction requires low-temperature alkylation (−20°C) and chiral HPLC separation .
  • Stability : The Fmoc group is labile under acidic conditions; avoid TFA >1% during HPLC purification .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.